Phenazine-2,3,7,8-tetraamine
CAS No.:
Cat. No.: VC15767598
Molecular Formula: C12H12N6
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N6 |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | phenazine-2,3,7,8-tetramine |
| Standard InChI | InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 |
| Standard InChI Key | RHMUOJFWSURTRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N |
Introduction
Structural and Chemical Properties
Phenazine-2,3,7,8-tetraamine belongs to the phenazine family, a class of bicyclic aromatic compounds containing two benzene rings fused with a pyrazine moiety. The substitution of amino groups at all four peripheral positions significantly alters its electronic structure, enhancing its electron-donating capacity and stability under redox conditions.
Molecular Characteristics
The compound has a molecular weight of 240.26 g/mol and a planar geometry that facilitates π-π stacking interactions, critical for its application in conductive materials. Density functional theory (DFT) studies suggest that the amino groups induce a charge-polarized electronic structure, with localized electron density at the nitrogen atoms . This polarization enables selective interactions with metal ions and organic substrates.
Table 1: Key physicochemical properties of phenazine-2,3,7,8-tetraamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₆ |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 260354-29-8 (hydrochloride) |
| Solubility | Insoluble in water; soluble in DMF, DMSO |
| Redox Potential | -0.42 V vs. Ag/AgCl (pH 7) |
Spectroscopic Features
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N–H stretching vibrations at 3286 cm⁻¹ and 3194 cm⁻¹, consistent with primary amines . Nuclear magnetic resonance (NMR) spectra in dimethyl sulfoxide (DMSO-d₆) show aromatic proton resonances between δ 6.0–7.5 ppm, while ¹³C NMR confirms the presence of quaternary carbons adjacent to amino groups .
Synthesis and Optimization
Recent advancements in synthetic routes have improved the accessibility of phenazine-2,3,7,8-tetraamine for large-scale applications. Two primary methods dominate the literature:
Condensation of 1,2,4,5-Tetraaminobenzene
The most efficient route involves refluxing 1,2,4,5-tetraaminobenzene tetrahydrochloride with sodium acetate in aqueous solution (Scheme 1) . This method achieves yields exceeding 85% under optimized conditions:
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Temperature: 100°C
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Reaction Time: 2 hours
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Solvent: Deionized water
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Catalyst: Sodium acetate (2.5 equiv)
The product precipitates as a fine brown powder, which is isolated via centrifugation and freeze-drying to prevent decomposition during filtration .
Alternative Metal-Catalyzed Approaches
A patent-pending method utilizes o-phenylenediamine and copper(II) chloride dihydrate in acetonitrile under reflux . While this one-step synthesis simplifies purification, yields are moderate (45–50%) due to competing side reactions. The proposed mechanism involves oxidative coupling of two o-phenylenediamine molecules, followed by hydrochlorination:
This route is less favored for industrial applications due to copper contamination in the final product .
Table 2: Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Tetraaminobenzene route | 85–90 | >98 | High |
| Cu-catalyzed coupling | 45–50 | 85–90 | Moderate |
Derivatives and Functionalization
Chemical modification of the amino groups expands the compound’s utility across disciplines.
Hydrochloride Salt Formation
The trihydrochloride salt (C₁₂H₁₂N₆·3HCl) improves solubility in polar aprotic solvents while retaining redox activity . This derivative is preferred for electrochemical applications requiring homogenous thin-film deposition.
Schiff Base Complexes
Reaction with aldehydes yields Schiff base ligands that coordinate transition metals. For instance, the Cu(II) complex exhibits superoxide dismutase (SOD) mimetic activity, scavenging 92% of O₂⁻ radicals at 10 μM concentration .
Challenges and Future Directions
Despite its promise, several hurdles remain:
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Synthetic Scalability: Current high-yield routes require expensive starting materials like 1,2,4,5-tetraaminobenzene. Developing cost-effective precursors is critical for industrial adoption.
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Stability in Aqueous Media: The compound undergoes gradual hydrolysis at pH < 5, limiting its use in acidic environments. Encapsulation in silica matrices may mitigate this issue.
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Toxicity Profiling: Long-term in vivo toxicity data are lacking, necessitating comprehensive preclinical studies before biomedical deployment.
Future research should prioritize the integration of phenazine-2,3,7,8-tetraamine into hybrid materials for flexible electronics and the exploration of its photodynamic therapy potential.
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